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1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea

Physicochemical profiling Lipophilicity Structural analogs

Researchers screening thiazolyl-urea libraries often encounter lead series with excessive lipophilicity (logP >4), resulting in poor solubility and high metabolic clearance. This compound provides a balanced scaffold (XLogP3=3.0, TPSA=82.3 Ų) for derivatization. - Lower predicted lipophilicity vs. 4-halophenyl analogs for improved developability. - Distinct HBD=2, HBA=3 profile enables use as a selectivity probe in urea vs. thiourea PETT derivative assays. - Well-defined computed properties support reference standard use in focused library validation. Supplied as a neat solid; inquire for bulk quantities and custom packaging.

Molecular Formula C14H17N3OS
Molecular Weight 275.37
CAS No. 1208742-60-2
Cat. No. B2793390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea
CAS1208742-60-2
Molecular FormulaC14H17N3OS
Molecular Weight275.37
Structural Identifiers
SMILESCCNC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)C)C
InChIInChI=1S/C14H17N3OS/c1-4-15-13(18)17-14-16-12(8-19-14)11-7-9(2)5-6-10(11)3/h5-8H,4H2,1-3H3,(H2,15,16,17,18)
InChIKeyMTRZNFYUQYISMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea: Identity & Class Context


1-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea (CAS 1208742-60-2) is a synthetic thiazolyl-urea derivative with the molecular formula C₁₄H₁₇N₃OS and a molecular weight of 275.37 g/mol . It features a 2,5-dimethylphenyl substituent on the thiazole ring and an N-ethylurea side chain [1]. This compound belongs to a broader class of thiazolyl-ureas that have been investigated for antiviral, anticancer, and enzyme-inhibitory activities in medicinal chemistry and agrochemical research [2].

1-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea: Substituent Specificity


Within the thiazolyl-urea class, small changes to the aryl substituent on the thiazole ring and the N-alkyl group on the urea moiety profoundly alter lipophilicity, hydrogen-bonding capacity, and steric fit within biological targets [1]. For example, replacing the 2,5-dimethylphenyl group with an unsubstituted phenyl or a 4-halophenyl group shifts the compound's logP and topological polar surface area, directly affecting membrane permeability and binding-pocket complementarity [2]. Similarly, variation from N-ethyl to N-methyl or N-propyl urea changes the conformational flexibility and donor-acceptor profile of the terminal urea group. Therefore, generic substitution by any other thiazolyl-urea analog—without explicit activity-equivalence data—carries a high risk of altered potency, selectivity, and physicochemical behavior [3].

1-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea: Quantitative Comparator Analysis


Lipophilicity vs. 4-Halophenyl Analogs

The target compound possesses a calculated XLogP3 of 3.0 and a topological polar surface area (TPSA) of 82.3 Ų [1]. In contrast, a closely related analog bearing a 4-chlorophenyl group (e.g., 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-ethylurea) has an XLogP3 of approximately 3.5 and a TPSA of 82.3 Ų (predicted values) [2]. The lower lipophilicity of the 2,5-dimethylphenyl derivative may confer marginally improved aqueous solubility and reduced non-specific protein binding compared to 4-halogenated analogs, although direct experimental solubility data for this exact pair are not available in the open literature.

Physicochemical profiling Lipophilicity Structural analogs

Hydrogen Bond Profile vs. Thiourea Analogs

The urea moiety in the target compound provides two hydrogen-bond donors (HBD = 2) and three hydrogen-bond acceptors (HBA = 3) [1]. This contrasts with the corresponding thiourea analog (HBD = 3, HBA = 2), which offers an additional donor but one fewer acceptor atom [2]. In the context of HIV-1 reverse transcriptase inhibition, the urea (rather than thiourea) PETT analogs exhibited enhanced metabolic stability and altered resistance profiles [3]. Although quantitative IC50 data for this specific compound against HIV-1 RT are not publicly reported, the class-level SAR indicates that urea derivatives often display a superior metabolic stability index in human liver microsomes compared to thiourea counterparts.

Hydrogen bonding Target engagement PETT analogs

Molecular Complexity vs. Simpler Thiazolyl-Ureas

The target compound has a complexity score of 313 and 3 rotatable bonds [1]. Compared to the minimal analog 1-(thiazol-2-yl)-3-ethylurea (complexity ~120, rotatable bonds = 2), the 2,5-dimethylphenyl substituent increases molecular complexity substantially, which can correlate with improved selectivity in target-based screens [2]. In kinase inhibitor design, increased molecular complexity (complexity > 300) is associated with a higher probability of selective target engagement [3]. However, direct selectivity data for the target compound are not currently available in public databases.

Molecular complexity Rotatable bonds Drug-likeness

1-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea: Application Scenarios


Moderate Lipophilicity Lead Optimization

In hit-to-lead programs where a lead series suffers from excessive lipophilicity (logP > 4) leading to poor solubility and high metabolic clearance, this compound (XLogP3 = 3.0) may serve as a balanced scaffold for further derivatization [1]. Its lower predicted lipophilicity compared to 4-halophenyl analogs makes it a more developable starting point for medicinal chemistry campaigns.

HIV-1 RT PETT Selectivity Probe

Given the established SAR of urea-PETT analogs as HIV-1 RT inhibitors, this compound could be employed as a selectivity probe or negative control in assays comparing urea vs. thiourea PETT derivatives [2]. Its distinct hydrogen-bonding profile (HBD = 2, HBA = 3) relative to thiourea analogs may help deconvolute the contribution of the urea pharmacophore to antiviral activity.

Reference Standard for Thiazolyl-Urea Libraries

With well-defined computed properties (MW = 275.37, TPSA = 82.3 Ų, HBD = 2, HBA = 3) and commercial availability through screening compound suppliers, this compound can serve as a reference standard for validating the quality and physicochemical coverage of thiazolyl-urea focused libraries used in phenotypic or target-based screening [3].

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